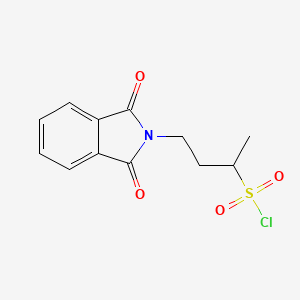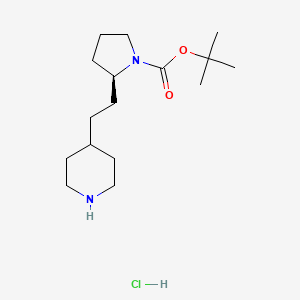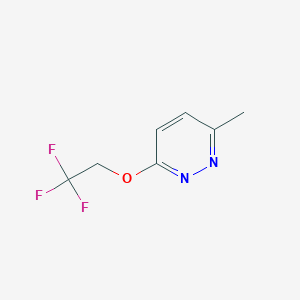
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride” is a chemical compound with the IUPAC name 4-(1,3-dioxoisoindolin-2-yl)butane-2-sulfonyl chloride . It has a molecular weight of 301.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClNO4S/c1-8(19(13,17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Novel Catalysts for Synthesis
Researchers have introduced novel nanosized N-sulfonated Brönsted acidic catalysts, like NS-C4(DABCO-SO3H)2·4Cl, for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This demonstrates the utility of sulfonated compounds in facilitating efficient chemical reactions, leading to products with potential applications in pharmaceuticals and materials science (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Sulfonating Agents for Amines
The compound "2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride" has been used as a versatile sulfonating agent for amines, showing the importance of sulfonyl chloride derivatives in amine synthesis. This process allows for the easy sulfonation of primary and secondary amines, demonstrating the chemical's role in modifying amine groups for further chemical synthesis and applications in drug development and material science (Izumi Sakamoto et al., 2006).
Antimicrobial Activity of Sulfonate Derivatives
Sulfonate derivatives synthesized from butane sultone have been screened for antimicrobial and antifungal activities. This research suggests that compounds structurally similar to "4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride" could be potent against Gram-positive bacteria, Gram-negative bacteria, and fungi, highlighting their potential in developing new antimicrobial agents (A. Fadda et al., 2016).
Synthesis of Polyfunctional Heterocycles
The synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives from butane sultone intermediates underscores the role of sulfonyl chlorides in creating water-soluble molecules with potential biological activity. These compounds' synthesis and evaluation for antimicrobial properties underscore the broader utility of sulfonyl chloride derivatives in pharmaceutical chemistry (A. Fadda et al., 2016).
Hydroxyalkanesulfonyl Chlorides in Organic Synthesis
The preparation and characterization of hydroxyalkanesulfonyl chlorides from chlorination of hydroxyalkanesulfinate salts in a nonpolar medium illustrate the importance of sulfonyl chlorides in organic synthesis. These compounds serve as intermediates for further chemical transformations, offering pathways to synthesize more complex molecules with specific functional groups for various applications in material science and pharmaceuticals (J. King, R. Rathore, 1987).
Safety and Hazards
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-8(19(13,17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMCGODWGOLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxoisoindolin-2-yl)butane-2-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)
![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)
![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)
![N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2940057.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)